molecular formula C10H8N2O2 B2503131 1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone CAS No. 1267001-51-3

1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone

Cat. No.: B2503131
CAS No.: 1267001-51-3
M. Wt: 188.186
InChI Key: XDDOFHYDVBZTJR-UHFFFAOYSA-N
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Description

General Overview of Isoxazole (B147169) Ring Systems in Organic Chemistry

Isoxazole is a five-membered aromatic heterocyclic compound containing one nitrogen and one oxygen atom in adjacent positions. ijpca.org This structural arrangement imparts a unique electronic and chemical character to the ring. ijpca.org The isoxazole ring is an unsaturated azole, and its structure allows for a wide range of chemical modifications, making it a versatile building block in organic synthesis. ijpca.org Isoxazoles are valuable precursors for creating more complex molecules, as the N-O bond within the ring can be cleaved under certain conditions to yield different functional groups. rsc.org

The chemistry of isoxazoles has been a subject of interest for decades, leading to the development of numerous synthetic methodologies. A common and powerful method for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. preprints.orgresearchgate.net This reaction allows for the controlled construction of 3,5-disubstituted isoxazoles. preprints.org Other synthetic routes have also been developed, providing chemists with a robust toolkit for accessing a diverse array of isoxazole derivatives. researchgate.net

Importance of Isoxazole Scaffolds as Privileged Structures in Chemical Synthesis

In medicinal chemistry, a "privileged structure" is a molecular scaffold that is capable of binding to multiple biological targets, often with high affinity. The isoxazole nucleus is widely recognized as such a scaffold. ijpca.org Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it a frequent component in the design of new therapeutic agents. nih.gov

The incorporation of the isoxazole ring can improve a molecule's physicochemical properties, potentially leading to enhanced efficacy, reduced toxicity, and better pharmacokinetic profiles. nih.gov Consequently, the isoxazole moiety is found in a wide range of commercially available drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticonvulsant agents. researchgate.net The versatility of the isoxazole scaffold has made it a popular target for the development of new compounds with potential biological activities, spanning from anticancer and antimicrobial to anti-inflammatory and analgesic properties. ijpca.orgresearchgate.net

Contextualization of 1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone within Contemporary Isoxazole Research

This compound is a specific derivative that belongs to the broader class of pyridinyl-isoxazoles. This class of compounds, which combines the isoxazole scaffold with a pyridine (B92270) ring, is an active area of contemporary research. Scientists are exploring these hybrid molecules for a variety of potential therapeutic applications. preprints.orgnih.gov The pyridine moiety itself is another important heterocycle in medicinal chemistry, and its inclusion can significantly influence the biological activity of the parent isoxazole.

PropertyValue
IUPAC NameThis compound
CAS Number1267001-51-3
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol

Research into pyridinyl-isoxazole derivatives has revealed a range of promising biological activities. For instance, various compounds within this class have been synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic properties. nih.gov Some pyridinyl isoxazoles have shown significant suppression of cytokine release and potent inhibitory activity against p38 MAP kinase, a key enzyme in inflammatory diseases. nih.gov Furthermore, other studies have focused on the anticancer potential of these compounds. A series of novel pyridinyl-4,5-2H-isoxazole derivatives demonstrated potent anti-proliferative activities against several human cancer cell lines, including breast cancer, hepatoma, and cervical cancer cells.

The specific placement of the nitrogen atom within the pyridine ring (i.e., 2-pyridyl, 3-pyridyl, or 4-pyridyl) is a critical factor in determining the biological activity of these compounds. Research on coumarin-isoxazole-pyridine hybrids found that a 4-pyridyl derivative was a potent inhibitor of the enzyme lipoxygenase (LOX), which is implicated in inflammation. mdpi.com This highlights the importance of the pyridin-4-yl substitution pattern present in This compound .

Compound ClassInvestigated Biological ActivityKey FindingsReference
Pyridinyl-isoxazole derivativesAnti-inflammatory, Analgesic, AntipyreticCertain derivatives exhibited significant anti-inflammatory and analgesic activities. nih.gov
Pyridinyl-isoxazoleAnti-inflammatory (p38 MAP kinase inhibition)Displayed significant suppression of cytokine release and potent inhibition of the target enzyme. nih.gov
Pyridinyl-4,5-2H-isoxazole derivativesAnticancerShowed potent anti-proliferative activity against breast, liver, and cervical cancer cell lines.
Coumarin-isoxazole-pyridine hybridsAnti-inflammatory (LOX inhibition)A 4-pyridyl hybrid was identified as a potent inhibitor of lipoxygenase. mdpi.com

The ongoing investigation into pyridinyl-isoxazoles underscores the strategic importance of combining well-established pharmacophores to create novel chemical entities with enhanced or new biological functions. This compound represents a specific molecular architecture within this promising research landscape, and its properties and potential applications are defined by the synergistic interplay between its isoxazole core and its pyridin-4-yl substituent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-pyridin-4-yl-1,2-oxazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7(13)10-6-9(12-14-10)8-2-4-11-5-3-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDOFHYDVBZTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NO1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Pyridin 4 Yl Isoxazol 5 Yl Ethanone and Its Derivatives

Strategies for Isoxazole (B147169) Ring Formation

The formation of the isoxazole ring is a critical step in the synthesis of the target compound and its analogs. The two principal strategies employed for this purpose are 1,3-dipolar cycloadditions and cyclocondensation reactions, each offering distinct advantages in terms of substrate scope and reaction conditions.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

One of the most powerful and widely utilized methods for constructing the isoxazole ring is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This reaction involves the combination of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne or an alkene.

The reaction between a nitrile oxide and an alkyne is a highly effective method for the synthesis of isoxazoles. nih.gov Nitrile oxides are unstable and are typically generated in situ from the corresponding aldoximes under various conditions. nih.govmdpi.com This cycloaddition is a concerted pericyclic reaction that leads to the formation of the five-membered isoxazole ring with a high degree of regioselectivity. The regiochemical outcome is influenced by both steric and electronic factors of the substituents on the nitrile oxide and the alkyne. mdpi.com For the synthesis of 1-(3-(pyridin-4-yl)isoxazol-5-yl)ethanone, this would involve the reaction of pyridine-4-carbonitrile oxide with an appropriately substituted alkyne.

Reactant 1Reactant 2ProductConditions
Nitrile OxideAlkyneIsoxazoleIn situ generation

Aldoximes serve as stable precursors for the in situ generation of nitrile oxides, which then readily undergo cycloaddition with alkenes or alkynes to yield isoxazolines or isoxazoles, respectively. nih.gov Various methods have been developed for the oxidative generation of nitrile oxides from aldoximes. Hypervalent iodine(III) species have been shown to be efficient catalysts for the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes, affording polycyclic isoxazole derivatives in high yields. nih.gov This approach provides a mild and efficient route to isoxazoles. rsc.org

AldoximeDipolarophileProductKey Feature
Pyridine-4-aldoximeAlkyne/AlkeneIsoxazole/Isoxazoline (B3343090)In situ nitrile oxide formation

The versatility of the 1,3-dipolar cycloaddition is further demonstrated in the synthesis of complex hybrid molecules. For instance, coumarin–isoxazole–pyridine (B92270) hybrids have been synthesized through the 1,3-dipolar cycloaddition of nitrile oxides, generated in situ from pyridine aldoximes, with propargyloxy- or propargylaminocoumarins. nih.gov This reaction has been successfully carried out using various methods, including the use of (diacetoxyiodo)benzene (B116549) (PIDA) at room temperature, microwave irradiation, or tert-butyl nitrite (B80452) (TBN) under reflux conditions. nih.gov These methodologies allow for the efficient coupling of pyridine-containing nitrile oxides with alkyne-functionalized coumarins, leading to the formation of novel isoxazole derivatives.

Pyridine AldoximePropargyl CoumarinProduct
Pyridine-2-carbaldehyde oxime7-(prop-2-yn-1-yloxy)-2H-chromen-2-one7-((3-(pyridin-2-yl)isoxazol-5-yl)methoxy)-2H-chromen-2-one
Pyridine-3-carbaldehyde oxime7-(prop-2-yn-1-yloxy)-2H-chromen-2-one7-((3-(pyridin-3-yl)isoxazol-5-yl)methoxy)-2H-chromen-2-one
Pyridine-4-carbaldehyde oxime7-(prop-2-yn-1-yloxy)-2H-chromen-2-one7-((3-(pyridin-4-yl)isoxazol-5-yl)methoxy)-2H-chromen-2-one

Cyclocondensation Reactions for Isoxazole Ring Construction

An alternative and classical approach to the synthesis of isoxazoles involves the cyclocondensation of a three-carbon component with hydroxylamine (B1172632). This method is particularly useful for the preparation of isoxazoles from α,β-unsaturated ketones, known as chalcones.

The reaction of chalcones with hydroxylamine hydrochloride is a well-established method for the synthesis of isoxazoles. researchgate.netwisdomlib.org Chalcones, which are α,β-unsaturated ketones, can be readily prepared via a Claisen-Schmidt condensation between an aldehyde and a ketone. uobaghdad.edu.iqorientjchem.org The subsequent cyclization with hydroxylamine hydrochloride, typically in the presence of a base, proceeds through a nucleophilic addition of the hydroxylamine to the β-carbon of the chalcone (B49325), followed by an intramolecular condensation and dehydration to form the isoxazole ring. nih.govnih.gov This method provides a straightforward route to a variety of substituted isoxazoles, with the substitution pattern on the final product being determined by the substituents on the starting chalcone.

ChalconeReagentProduct
α,β-Unsaturated KetoneHydroxylamine HydrochlorideIsoxazole

Mechanistic Investigations of Isoxazole Synthesis and Transformations

Elucidation of 1,3-Dipolar Cycloaddition Reaction Pathways

The most prominent method for synthesizing the isoxazole (B147169) ring is the 1,3-dipolar cycloaddition reaction. researchgate.netresearchgate.netrsc.org This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). rsc.org For the synthesis of 1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone, the key precursors would be a pyridine-derived nitrile oxide and an appropriately substituted alkyne.

The mechanism is generally considered to be a concerted, pericyclic process, although stepwise mechanisms involving diradical intermediates have also been proposed. rsc.org The concerted pathway is widely accepted and involves the simultaneous formation of two new sigma bonds as the pi systems of the nitrile oxide and the alkyne overlap. rsc.org The regioselectivity of the cycloaddition, which determines the substitution pattern on the resulting isoxazole ring, is a critical aspect. The formation of 3,5-disubstituted isoxazoles is common, and the specific outcome is influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. researchgate.netnih.gov

Nitrile oxides are typically generated in situ from the corresponding aldoximes through oxidation. rsc.orgresearchgate.net Common oxidizing agents include chloramine-T or sodium hypochlorite. rsc.orgresearchgate.net Once formed, the nitrile oxide rapidly undergoes cycloaddition with the dipolarophile present in the reaction mixture. researchgate.net

Computational studies, such as those employing Density Functional Theory (DFT), have provided deeper insights into the transition states and energy barriers of these cycloaddition reactions, helping to rationalize the observed regioselectivity. researchgate.net

Understanding Rearrangement Reaction Mechanisms (e.g., Ru(II)-catalyzed)

Isoxazole derivatives can undergo a variety of rearrangement reactions, often catalyzed by transition metals. Ruthenium(II) complexes, in particular, have been shown to effectively catalyze the rearrangement of substituted isoxazol-5(4H)-ones. nih.govacs.orgresearchgate.net While not directly involving this compound, the mechanistic principles are relevant to the broader class of isoxazole compounds.

In a notable example, the Ru(II)-catalyzed rearrangement of 4-(2-hydroaminoalkylidenyl)- and 4-(2-hydroxyalkylidenyl)-substituted isoxazol-5(4H)-ones leads to the formation of pyrazole- and isoxazole-4-carboxylic acids, respectively. nih.govacs.org The proposed mechanism for this transformation deviates from classical pathways and involves a non-decarboxylative ring-opening. nih.govresearchgate.net The key to this altered reactivity is the presence of an intramolecular hydrogen bond in the substrate. nih.govacs.orgresearchgate.net

The catalytic cycle is thought to proceed through the formation of a vinyl Ru-nitrenoid intermediate. nih.govacs.orgresearchgate.net The intramolecular hydrogen bond stabilizes the incipient carboxylate anion during the ring-opening step, preventing decarboxylation. researchgate.net Subsequent cyclization of the vinyl Ru-nitrenoid intermediate affords the rearranged heterocyclic products. nih.govacs.org Detailed mechanistic studies, including computational analysis, are ongoing to fully elucidate the intricacies of these Ru(II)-catalyzed transformations. nih.govrsc.orgnih.gov

Analysis of Nucleophilic Addition, Cyclization, and Aromatization Mechanisms

The formation of the isoxazole ring can also be achieved through condensation reactions involving nucleophilic addition and subsequent cyclization. quimicaorganica.org A common method involves the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. researchgate.netclockss.org In this process, the hydroxylamine acts as a nucleophile, attacking one of the carbonyl groups of the 1,3-dicarbonyl compound. quimicaorganica.org This is followed by an intramolecular condensation and dehydration to yield the aromatic isoxazole ring.

The isoxazole ring itself, while aromatic, contains a weak N-O bond that is susceptible to cleavage under certain conditions, leading to various transformations. researchgate.netresearchgate.net For instance, ring-opening can be initiated by nucleophilic attack. An example of this is the ring-opening fluorination of isoxazoles. researchgate.net This reaction is postulated to involve an initial electrophilic fluorination of the isoxazole ring, followed by a nucleophilic attack of a fluoride (B91410) anion, leading to the cleavage of the N-O bond. researchgate.net

Such ring-opening reactions highlight the versatility of the isoxazole ring as a synthetic intermediate, allowing for its conversion into other functionalized acyclic and heterocyclic systems. researchgate.net

Role of Catalysts and Solvent Effects in Reaction Mechanisms

Both catalysts and solvents can play a significant role in directing the course and efficiency of isoxazole synthesis and transformations.

In 1,3-dipolar cycloadditions, while the reaction can proceed thermally, the use of catalysts can enhance both the rate and regioselectivity. nih.gov Copper(I) catalysts, for example, are widely used in azide-alkyne cycloadditions ("click chemistry") and have also been applied to nitrile oxide-alkyne cycloadditions to afford isoxazoles. nih.govnih.govorganic-chemistry.org The catalyst is believed to coordinate with the alkyne, lowering the energy barrier for the cycloaddition. organic-chemistry.org Silver catalysts, such as Ag2CO3, have also been reported to be effective in promoting these reactions. nih.gov

Solvents can influence reaction mechanisms through their polarity and ability to solvate transition states. In the synthesis of 3,4,5-trisubstituted isoxazoles via the cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds, the use of aqueous media under mild basic conditions has been shown to be effective. nih.gov The polarity of the solvent can also affect the keto-enol tautomerism of 1,3-dicarbonyl substrates, which in turn influences the outcome of the cycloaddition. nih.gov Green solvents, such as ionic liquids and deep eutectic solvents, are also being explored to develop more environmentally friendly synthetic protocols for isoxazoles. mdpi.com

In the case of Ru(II)-catalyzed rearrangements, the choice of solvent can impact the reaction efficiency. For instance, solvents like acetonitrile (B52724) (MeCN) and dimethyl sulfoxide (B87167) (DMSO) have been successfully employed. nih.gov The catalyst itself, often a ruthenium(II) complex like [RuCl2(p-cymene)]2, is crucial for the ring-opening and rearrangement cascade. nih.govacs.orgresearchgate.net

Advanced Spectroscopic Characterization of 1 3 Pyridin 4 Yl Isoxazol 5 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone, ¹H and ¹³C NMR would provide definitive information on its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring, the isoxazole (B147169) ring, and the acetyl group.

Pyridine Protons: The four protons on the pyridine-4-yl ring will appear as two sets of doublets in the aromatic region (typically δ 7.0-9.0 ppm). The protons ortho to the nitrogen (H-2' and H-6') are expected to be downfield due to the electron-withdrawing effect of the nitrogen atom, while the protons meta to the nitrogen (H-3' and H-5') will be slightly more upfield.

Isoxazole Proton: The single proton on the isoxazole ring (H-4) is anticipated to appear as a sharp singlet, typically in the range of δ 6.5-7.5 ppm. sciarena.com

Acetyl Protons: The three equivalent protons of the methyl group in the ethanone (B97240) moiety will produce a characteristic singlet further upfield, generally around δ 2.0-2.7 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine H-2', H-6' ~8.7-8.9 Doublet
Pyridine H-3', H-5' ~7.7-7.9 Doublet
Isoxazole H-4 ~6.8-7.2 Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, ten distinct signals are expected.

Carbonyl Carbon: The carbon of the acetyl ketone group (C=O) will be the most downfield signal, typically appearing in the δ 185-200 ppm range. wpmucdn.com

Isoxazole Carbons: The carbons of the isoxazole ring (C-3, C-4, and C-5) are expected to resonate between δ 95-175 ppm. The C-3 and C-5 carbons, being attached to nitrogen and oxygen, will be further downfield than the C-4 carbon. wpmucdn.comrsc.org

Pyridine Carbons: The carbons of the pyridine ring will appear in the aromatic region (δ 120-155 ppm). The carbon attached to the isoxazole ring (C-4') and the carbons ortho to the nitrogen (C-2' and C-6') will have characteristic shifts.

Acetyl Carbon: The methyl carbon of the acetyl group will be the most upfield signal, typically found around δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O ~188-192
Isoxazole C-5 ~170-172
Isoxazole C-3 ~161-163
Pyridine C-2', C-6' ~150-152
Pyridine C-4' ~135-138
Pyridine C-3', C-5' ~121-123
Isoxazole C-4 ~97-101

Two-Dimensional NMR Techniques (e.g., DEPT-135)

Distortionless Enhancement by Polarization Transfer (DEPT-135) is a valuable technique used to differentiate between CH, CH₂, and CH₃ groups. libretexts.org In a DEPT-135 spectrum of the target compound:

Positive Signals: Methine (CH) and methyl (CH₃) carbons would show positive phase signals. This would include the isoxazole C-4, the pyridine CH carbons (C-2', C-3', C-5', C-6'), and the acetyl CH₃ carbon.

Negative Signals: Methylene (CH₂) carbons would show negative phase signals. This molecule contains no CH₂ groups.

Absent Signals: Quaternary carbons (those without attached protons) would be absent. This includes the isoxazole C-3 and C-5, the pyridine C-4', and the carbonyl carbon. This technique would be instrumental in confirming the assignments made in the standard ¹³C NMR spectrum. libretexts.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight and elemental formula of this compound. The exact mass of the molecular ion [M+H]⁺ would be measured and compared to the calculated value for the formula C₁₀H₉N₂O₂⁺. This high degree of accuracy allows for unambiguous confirmation of the molecular formula, a critical step in structure verification. rrpharmacology.ru

Table 3: Predicted HRMS Data for this compound

Formula Ion Calculated m/z
C₁₀H₈N₂O₂ [M+H]⁺ 189.0659

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is essential for assessing the purity of the synthesized compound and for studying its fragmentation patterns. nih.gov An LC-MS analysis would provide a chromatogram indicating the retention time of the compound, which is a characteristic property under specific chromatographic conditions. The coupled mass spectrometer would detect the molecular ion peak (e.g., m/z 189 for [M+H]⁺), confirming the identity of the compound eluting from the column. mdpi.com Further fragmentation analysis (MS/MS) could be performed to study the characteristic breakdown of the molecule, providing additional structural confirmation.

Despite a comprehensive search for scientific literature, specific experimental data for the advanced spectroscopic characterization of this compound is not available in publicly accessible research. Detailed research findings on Gas Chromatography-Mass Spectrometry (GC-MS), Electron Ionization Mass Spectrometry (EI-MS), Infrared (IR) Spectroscopy, X-ray Crystallography, and Elemental Analysis for this specific compound could not be located.

Therefore, it is not possible to generate an article that adheres to the user's strict outline and requirements for detailed, scientifically accurate research findings for each specified analytical technique. The creation of data tables and a thorough discussion as requested would necessitate speculative data, which would be scientifically inaccurate.

Applications of 1 3 Pyridin 4 Yl Isoxazol 5 Yl Ethanone As a Synthetic Intermediate

Role as a Precursor for Novel Heterocyclic Compounds and Scaffolds

The utility of 1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone as a precursor is primarily centered on the reactivity of its acetyl group, which can readily participate in a variety of condensation and cyclization reactions to form new heterocyclic rings.

One of the most common applications is in the synthesis of chalcones (α,β-unsaturated ketones) through the Claisen-Schmidt condensation. wikipedia.org In this reaction, the ethanone (B97240) derivative is treated with an aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. derpharmachemica.com These resulting chalcones are themselves important intermediates for the synthesis of various five- and six-membered heterocyclic compounds. ijper.org

For instance, the reaction of these chalcones with hydrazine (B178648) derivatives can yield pyrazolines, which can be subsequently oxidized to pyrazoles. Furthermore, treatment with guanidine (B92328) hydrochloride can lead to the formation of aminopyrimidines, while reaction with thiourea (B124793) can produce thiopyrimidines. derpharmachemica.comresearchgate.net

The following table summarizes the synthesis of representative heterocyclic compounds derived from chalcones of pyridyl-ethanone analogues.

Reactant for CyclizationResulting HeterocycleTypical Reaction Conditions
Guanidine HydrochlorideAminopyrimidineEthanolic KOH, Reflux
ThioureaThiopyrimidineEthanolic KOH, Reflux
UreaPyrimidinoneEthanolic KOH, Reflux

Integration into Complex Polyheterocyclic Systems

Beyond the formation of single heterocyclic rings, this compound is instrumental in the construction of more complex polyheterocyclic systems, where multiple heterocyclic rings are fused or linked together. A notable example is the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives.

The Gewald reaction provides a pathway to synthesize 2-aminothiophenes from ketones, elemental sulfur, and an activated nitrile. researchgate.net The resulting 2-aminothiophene can then be cyclized with various reagents to form the fused thieno[2,3-d]pyrimidine ring system. While direct examples with the title compound are not prevalent in the literature, the methodology is well-established for a wide range of ketones. nih.gov

The general synthetic route to thieno[2,3-d]pyrimidines from a ketone precursor is outlined below:

StepReactionKey ReagentsIntermediate/Product
1Gewald ReactionElemental Sulfur, Activated Nitrile, Base2-Aminothiophene derivative
2CyclizationFormamide or other cyclizing agentsThieno[2,3-d]pyrimidine

The resulting thieno[2,3-d]pyrimidine core, which incorporates the pyridyl-isoxazole moiety, can be further functionalized to create a library of complex molecules with diverse biological activities. scielo.brmdpi.comresearchgate.net

Building Block in Molecular Architecture Design for Specific Chemical Applications

The pyridyl-isoxazole scaffold present in this compound is a valuable building block in the design of molecular architectures for specific applications, particularly in the field of medicinal chemistry. Both pyridine (B92270) and isoxazole (B147169) rings are common motifs in pharmacologically active compounds, and their combination in a single molecule can lead to novel therapeutic agents. researchgate.net

The structural rigidity of the isoxazole ring, coupled with the hydrogen-bonding capabilities of the pyridine nitrogen, allows for specific interactions with biological targets. The synthetic handles provided by the acetyl group enable the attachment of this core scaffold to other molecular fragments, allowing for the systematic exploration of structure-activity relationships.

The versatility of this building block is demonstrated by its potential to be incorporated into a wide range of heterocyclic systems, including but not limited to:

Pyrimidines: Known for their diverse biological activities, including anticancer and antimicrobial properties. researchgate.net

Thiophenes and Fused Thiophenes: Important scaffolds in a variety of therapeutic areas. researchgate.net

Pyrazoles: A core structure in many approved drugs.

The ability to readily modify the structure through the acetyl group makes this compound a key component in the combinatorial synthesis of libraries of compounds for high-throughput screening and drug discovery efforts.

Q & A

Basic: What are the standard synthetic routes for preparing 1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone, and what analytical techniques are essential for confirming its purity?

The synthesis typically involves multi-step reactions, such as cyclocondensation of pyridinyl-substituted precursors with ketone-containing reagents under controlled conditions. For example, bromophenyl-isoxazole intermediates can undergo coupling reactions with pyridine derivatives using catalysts like Pd or Cu . Key analytical techniques include:

  • HPLC : To monitor reaction progress and purity (>97% as per CAS data) .
  • NMR spectroscopy : 1H and 13C NMR confirm structural integrity, with pyridinyl protons appearing as distinct aromatic signals .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 237.64) .

Basic: How is the molecular structure of this compound determined using X-ray crystallography?

Single-crystal X-ray diffraction is the gold standard:

Crystal Growth : Recrystallize from ethanol/chloroform (1:1) to obtain suitable crystals .

Data Collection : Use a Bruker APEXII CCD diffractometer (λ = Cu-Kα) .

Refinement : SHELXL refines bond lengths (e.g., C=O at 1.21 Å) and angles, resolving disorders or twinning .

  • Example: Monoclinic system (P21/c) with unit cell parameters a = 5.39 Å, β = 95.14° .

Advanced: What experimental challenges arise in optimizing the yield of this compound, and how can reaction conditions be adjusted?

Challenges include:

  • Low Coupling Efficiency : Pyridinyl groups may sterically hinder isoxazole formation. Use Pd(PPh3)4 in THF to enhance cross-coupling yields .
  • Purification Issues : Co-eluting byproducts in HPLC. Optimize gradient elution (e.g., 70:30 acetonitrile/water) .
  • Moisture Sensitivity : Protect ketone groups with anhydrous conditions (e.g., molecular sieves) .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR/IR data may arise from:

  • Tautomerism : Isoxazole-pyridine interactions can shift proton signals. Use variable-temperature NMR to identify dynamic equilibria .
  • Impurity Peaks : Compare MS fragmentation patterns (e.g., m/z 238 vs. 237.64) to rule out side products .
  • Computational Validation : DFT calculations (e.g., Gaussian) predict NMR shifts, resolving ambiguous assignments .

Basic: What are the key functional groups, and how do they influence reactivity?

  • Pyridinyl Ring : Participates in π-π stacking (relevant for biological target binding) and directs electrophilic substitution to the 4-position .
  • Isoxazole : Electron-deficient heterocycle prone to nucleophilic attack at the 5-position .
  • Ketone : Undergo condensation reactions (e.g., hydrazone formation) for derivatization .

Advanced: What strategies are effective for functionalizing pyridinyl or isoxazolyl moieties?

  • Cross-Coupling : Suzuki-Miyaura reactions introduce aryl groups at the pyridinyl 4-position .
  • Electrophilic Substitution : Nitration or sulfonation of isoxazole requires HNO3/H2SO4 at 0°C to avoid ring opening .
  • Protection-Deprotection : Use Boc groups to temporarily shield the ketone during multi-step syntheses .

Basic: Which spectroscopic methods are most reliable, and what are their limitations?

  • 1H NMR : Detects pyridinyl protons (δ 8.5–9.0 ppm) but may overlap with isoxazole signals .
  • IR Spectroscopy : Confirms C=O stretch (~1700 cm⁻¹) but lacks resolution for complex mixtures .
  • X-ray Diffraction : Resolves stereochemistry but requires high-quality crystals .

Advanced: How does the pyridinyl group affect solvent behavior and recrystallization?

  • Solubility : Pyridinyl enhances polarity, favoring polar aprotic solvents (DMF, DMSO). Recrystallize from ethanol/chloroform (1:1) for high yield .
  • Hydrogen Bonding : Pyridine N can form H-bonds with protic solvents, complicating crystallization. Use mixed solvents to modulate crystal growth .

Advanced: What computational approaches predict biological activity of derivatives?

  • Molecular Docking : AutoDock Vina screens derivatives against targets (e.g., bacterial enzymes) using PyMOL-visualized binding poses .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial MIC values (e.g., 31.25 µg/mL for P. aeruginosa) .

Basic: What safety precautions are necessary when handling this compound?

  • PPE : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential respiratory irritants (e.g., pyridinyl vapors) .
  • Waste Disposal : Neutralize acidic byproducts before disposal .

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